- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Cas no 97845-72-2 (Penciclovir Diacetate)

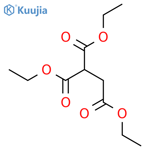

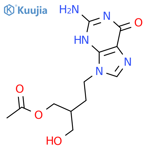

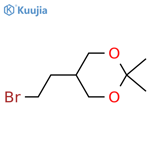

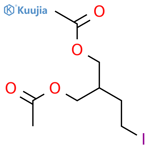

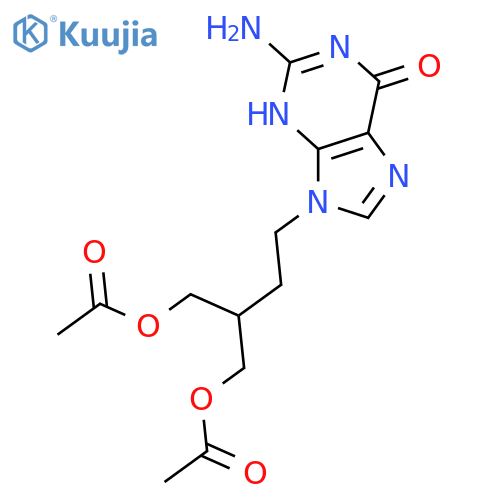

Penciclovir Diacetate structure

상품 이름:Penciclovir Diacetate

CAS 번호:97845-72-2

MF:C14H19N5O5

메가와트:337.331162691116

CID:4557780

Penciclovir Diacetate 화학적 및 물리적 성질

이름 및 식별자

-

- Penciclovir Diacetate Impurity

- Penciclovir Impurity 3

- 6H-Purin-6-one, 9-[4-(acetyloxy)-3-[(acetyloxy)methyl]butyl]-2-amino-1,9-dihydro-

- 2-[(acetyloxy)methyl]-4-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)butylacetate

- Penciclovir impurity-C

- 9-[4-(Acetyloxy)-3-[(acetyloxy)methyl]butyl]-2-amino-1,9-dihydro-6H-purin-6-one (ACI)

- BRL 39913

- BRU 39913

- Di-O-acetylpenciclovir

- Penciclovir diacetate

- Penciclovir Diacetate

-

- 인치: 1S/C14H19N5O5/c1-8(20)23-5-10(6-24-9(2)21)3-4-19-7-16-11-12(19)17-14(15)18-13(11)22/h7,10H,3-6H2,1-2H3,(H3,15,17,18,22)

- InChIKey: KQURMIWGELPUHQ-UHFFFAOYSA-N

- 미소: O=C1C2N=CN(C=2NC(N)=N1)CCC(COC(C)=O)COC(C)=O

Penciclovir Diacetate 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| TRC | P221505-10mg |

Penciclovir Diacetate |

97845-72-2 | 10mg |

$ 110.00 | 2023-09-06 | ||

| TRC | P221505-50mg |

Penciclovir Diacetate |

97845-72-2 | 50mg |

$ 466.00 | 2023-09-06 | ||

| TRC | P221505-25mg |

Penciclovir Diacetate |

97845-72-2 | 25mg |

$ 241.00 | 2023-09-06 | ||

| TRC | P221505-5mg |

Penciclovir Diacetate |

97845-72-2 | 5mg |

$58.00 | 2023-05-17 |

Penciclovir Diacetate 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Sodium borohydride Solvents: Methanol , tert-Butanol

2.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran

3.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide

4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

5.1 Reagents: Hydrochloric acid

6.1 Reagents: 4-(Dimethylamino)pyridine

2.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran

3.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide

4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

5.1 Reagents: Hydrochloric acid

6.1 Reagents: 4-(Dimethylamino)pyridine

참조

합성회로 2

반응 조건

1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide

2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

3.1 Reagents: Hydrochloric acid

4.1 Reagents: 4-(Dimethylamino)pyridine

2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

3.1 Reagents: Hydrochloric acid

4.1 Reagents: 4-(Dimethylamino)pyridine

참조

- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

합성회로 3

반응 조건

1.1 Reagents: Hydrochloric acid

2.1 Reagents: 4-(Dimethylamino)pyridine

2.1 Reagents: 4-(Dimethylamino)pyridine

참조

- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

합성회로 4

반응 조건

1.1 Reagents: Oxygen Solvents: Water ; 3 h, pH 7.4, 30 °C

참조

- Production of Recombinant Human Aldehyde Oxidase in Escherichia coli and Optimization of Its Application for the Preparative Synthesis of Oxidized Drug Metabolites, ChemCatChem, 2014, 6(4), 1028-1042

합성회로 5

반응 조건

1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

1.2 Solvents: Isopropanol ; 1.5 h, 0 °C

1.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

1.2 Solvents: Isopropanol ; 1.5 h, 0 °C

1.3 Solvents: Ethyl acetate ; rt → 70 °C; 70 °C → rt

1.1 Reagents: 4-(Dimethylamino)pyridine

1.2 Solvents: Isopropanol ; 1.5 h, 0 °C

1.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

1.2 Solvents: Isopropanol ; 1.5 h, 0 °C

1.3 Solvents: Ethyl acetate ; rt → 70 °C; 70 °C → rt

1.1 Reagents: 4-(Dimethylamino)pyridine

참조

- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanineVirtual Screening of Acyclovir Derivatives as Potential Antiviral Agents: Design, Synthesis, and Biological Evaluation of New Acyclic Nucleoside ProTidesSynthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Tetrahedron, 2006, 62(24), 5709-5716

합성회로 6

반응 조건

1.1 Solvents: N-Methyl-2-pyrrolidone ; 8 h, 120 °C; 120 °C → rt

1.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt

1.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt

2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

2.2 Solvents: Isopropanol ; 1.5 h, 0 °C

2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt

1.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt

2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

2.2 Solvents: Isopropanol ; 1.5 h, 0 °C

2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

참조

- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine, Tetrahedron, 2006, 62(24), 5709-5716

합성회로 7

반응 조건

1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

2.1 Solvents: N-Methyl-2-pyrrolidone ; 18 h, 80 °C; 80 °C → rt

2.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

2.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt

2.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C

3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

3.2 Solvents: Isopropanol ; 1.5 h, 0 °C

3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

2.1 Solvents: N-Methyl-2-pyrrolidone ; 8 h, 120 °C; 120 °C → rt

2.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt

2.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt

2.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt

3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

3.2 Solvents: Isopropanol ; 1.5 h, 0 °C

3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

2.1 Solvents: N-Methyl-2-pyrrolidone ; 16 h, 80 °C; 80 °C → rt

2.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

2.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt

2.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C

3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

3.2 Solvents: Isopropanol ; 1.5 h, 0 °C

3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

2.1 Solvents: N-Methyl-2-pyrrolidone ; 18 h, 80 °C; 80 °C → rt

2.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

2.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt

2.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C

3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

3.2 Solvents: Isopropanol ; 1.5 h, 0 °C

3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

2.1 Solvents: N-Methyl-2-pyrrolidone ; 8 h, 120 °C; 120 °C → rt

2.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt

2.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt

2.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt

3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

3.2 Solvents: Isopropanol ; 1.5 h, 0 °C

3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

2.1 Solvents: N-Methyl-2-pyrrolidone ; 16 h, 80 °C; 80 °C → rt

2.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

2.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt

2.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C

3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

3.2 Solvents: Isopropanol ; 1.5 h, 0 °C

3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

참조

- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine, Tetrahedron, 2006, 62(24), 5709-5716

합성회로 8

반응 조건

1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 70 °C; 70 °C → 30 °C

1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C

2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

3.1 Solvents: N-Methyl-2-pyrrolidone ; 18 h, 80 °C; 80 °C → rt

3.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

3.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt

3.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C

4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

4.2 Solvents: Isopropanol ; 1.5 h, 0 °C

4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 70 °C; 70 °C → 30 °C

1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C

2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

3.1 Solvents: N-Methyl-2-pyrrolidone ; 16 h, 80 °C; 80 °C → rt

3.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

3.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt

3.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C

4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

4.2 Solvents: Isopropanol ; 1.5 h, 0 °C

4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 70 °C; 70 °C → 30 °C

1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C

2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

3.1 Solvents: N-Methyl-2-pyrrolidone ; 8 h, 120 °C; 120 °C → rt

3.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt

3.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt

3.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt

4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

4.2 Solvents: Isopropanol ; 1.5 h, 0 °C

4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C

2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

3.1 Solvents: N-Methyl-2-pyrrolidone ; 18 h, 80 °C; 80 °C → rt

3.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

3.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt

3.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C

4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

4.2 Solvents: Isopropanol ; 1.5 h, 0 °C

4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 70 °C; 70 °C → 30 °C

1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C

2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

3.1 Solvents: N-Methyl-2-pyrrolidone ; 16 h, 80 °C; 80 °C → rt

3.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

3.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt

3.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C

4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

4.2 Solvents: Isopropanol ; 1.5 h, 0 °C

4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 70 °C; 70 °C → 30 °C

1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C

2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

3.1 Solvents: N-Methyl-2-pyrrolidone ; 8 h, 120 °C; 120 °C → rt

3.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt

3.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt

3.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt

4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

4.2 Solvents: Isopropanol ; 1.5 h, 0 °C

4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

참조

- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine, Tetrahedron, 2006, 62(24), 5709-5716

합성회로 9

반응 조건

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

2.1 Reagents: Hydrochloric acid

3.1 Reagents: 4-(Dimethylamino)pyridine

2.1 Reagents: Hydrochloric acid

3.1 Reagents: 4-(Dimethylamino)pyridine

참조

- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

합성회로 10

반응 조건

1.1 Solvents: N-Methyl-2-pyrrolidone ; 18 h, 80 °C; 80 °C → rt

1.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C

2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

2.2 Solvents: Isopropanol ; 1.5 h, 0 °C

2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C

2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

2.2 Solvents: Isopropanol ; 1.5 h, 0 °C

2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

참조

- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine, Tetrahedron, 2006, 62(24), 5709-5716

합성회로 11

반응 조건

1.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran

2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide

3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

4.1 Reagents: Hydrochloric acid

5.1 Reagents: 4-(Dimethylamino)pyridine

2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide

3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

4.1 Reagents: Hydrochloric acid

5.1 Reagents: 4-(Dimethylamino)pyridine

참조

- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

합성회로 12

반응 조건

참조

- Treatment of herpes virus related diseasesTreatment of herpes virus related diseasesPractical synthesis of antiviral nucleosides, United States, 1998, 70(2), 313-318

합성회로 13

반응 조건

1.1 Solvents: N-Methyl-2-pyrrolidone ; 16 h, 80 °C; 80 °C → rt

1.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C

2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

2.2 Solvents: Isopropanol ; 1.5 h, 0 °C

2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C

2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

2.2 Solvents: Isopropanol ; 1.5 h, 0 °C

2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

참조

- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine, Tetrahedron, 2006, 62(24), 5709-5716

Penciclovir Diacetate Raw materials

- 6-chloro-9-[2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]purin-2-amine

- 2-(Acetoxymethyl)-4-bromobutyl Acetate

- 1,1,2-triethyl ethane-1,1,2-tricarboxylate

- 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(phenylmethyl)-,dihydrochloride

- Guanosine, monosodium salt (9CI)

- 2-(hydroxyMethyl)butane-1,4-diol

- Famciclovir

- 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane

- 2-(Acetoxymethyl)-4-iodobutyl Acetate

- 2-[(acetyloxy)methyl]-4-[(methylsulfonyl)oxy]butyl acetate (non-preferred name)

- 2-Amino-6-chloropurine

- 2-(2,2-dimethyl-1,3-dioxan-5-yl)ethanol

- N2-acetyl-7-benzylguanine

Penciclovir Diacetate Preparation Products

Penciclovir Diacetate 관련 문헌

-

Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136

97845-72-2 (Penciclovir Diacetate) 관련 제품

- 1509794-57-3(3-(3-bromo-4-methoxyphenoxy)propan-1-amine)

- 955610-13-6(N'-(2,4-dimethoxyphenyl)-N-2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylethanediamide)

- 1286697-85-5(N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-6-(1H-pyrazol-1-yl)pyridazin-3-ylpiperidine-4-carboxamide)

- 177-10-6(1,4-Dioxaspiro[4.5]decane)

- 73778-91-3(2H-Benzimidazol-2-one,5-amino-6-fluoro-1,3-dihydro-)

- 1105662-99-4(methyl 2-(3-aminooxetan-3-yl)acetate)

- 2680760-53-4(1-(N-cyclopropyl-2,2,2-trifluoroacetamido)cyclobutane-1-carboxylic acid)

- 1261940-81-1(2-[3-(methanesulfonamido)phenyl]-4-nitrobenzoic Acid)

- 866392-65-6(2-(difluoromethyl)-7-methoxy-1H-Benzimidazole)

- 1997557-08-0(rac-(1R,2S)-2-tert-butylcyclopropane-1-sulfonyl chloride, trans)

추천 공급업체

Henan Dongyan Pharmaceutical Co., Ltd

골드 회원

중국 공급자

대량

Wuhan brilliant Technology Co.,Ltd

골드 회원

중국 공급자

대량

Taizhou Jiayin Chemical Co., Ltd

골드 회원

중국 공급자

대량

Hefei Zhongkesai High tech Materials Technology Co., Ltd

골드 회원

중국 공급자

시약

Synrise Material Co. Ltd.

골드 회원

중국 공급자

대량